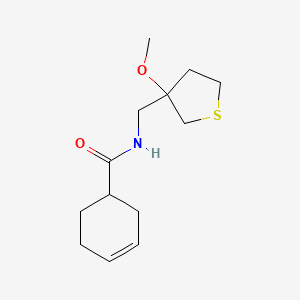
N-((3-methoxytetrahydrothiophen-3-yl)methyl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-methoxytetrahydrothiophen-3-yl)methyl)cyclohex-3-enecarboxamide, also known as MTMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTMS is a cyclic amide that contains a thioether group and a methoxy group, making it a unique and interesting compound to study. In
Applications De Recherche Scientifique
N-((3-methoxytetrahydrothiophen-3-yl)methyl)cyclohex-3-enecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been found to have antitumor activity in vitro, making it a potential candidate for cancer treatment. In materials science, this compound has been used as a building block for the synthesis of novel materials with interesting properties. In organic synthesis, this compound has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.
Mécanisme D'action
The mechanism of action of N-((3-methoxytetrahydrothiophen-3-yl)methyl)cyclohex-3-enecarboxamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to have anti-inflammatory activity in vitro, making it a potential candidate for the treatment of inflammatory diseases. In addition, this compound has been found to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((3-methoxytetrahydrothiophen-3-yl)methyl)cyclohex-3-enecarboxamide in lab experiments is its unique structure, which allows for the synthesis of novel compounds with interesting properties. Another advantage is its potential applications in various fields, making it a versatile compound to study. However, one limitation is the lack of information on its toxicity and side effects, which makes it difficult to use in vivo studies.
Orientations Futures
There are several future directions for research on N-((3-methoxytetrahydrothiophen-3-yl)methyl)cyclohex-3-enecarboxamide. One direction is to explore its potential as a cancer treatment, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to determine its toxicity and side effects. Finally, this compound could be used as a building block for the synthesis of novel materials with interesting properties.
Méthodes De Synthèse
N-((3-methoxytetrahydrothiophen-3-yl)methyl)cyclohex-3-enecarboxamide can be synthesized through a multi-step process involving the reaction of cyclohexanone with ethyl acetoacetate to form a β-ketoester intermediate. This intermediate is then reacted with thioanisole in the presence of sodium ethoxide and ethanol to form the thioether-containing intermediate. The final step involves the reaction of the thioether intermediate with methylamine hydrochloride to form this compound.
Propriétés
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-16-13(7-8-17-10-13)9-14-12(15)11-5-3-2-4-6-11/h2-3,11H,4-10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMVHZOGCLDQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(6-Hydroxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2848104.png)
![N-(2,3-dimethoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2848106.png)
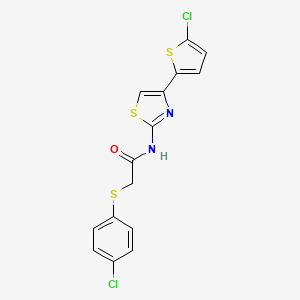

![3-methyl-8-[(4-methylphenyl)sulfanyl]-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2848109.png)

![2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2848112.png)
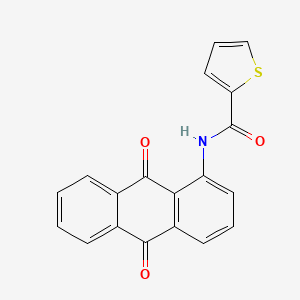
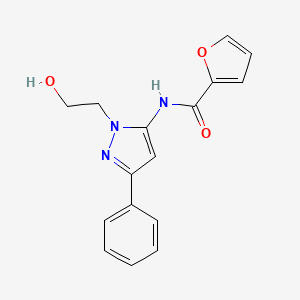
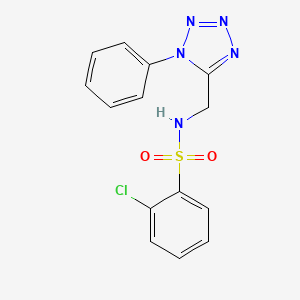
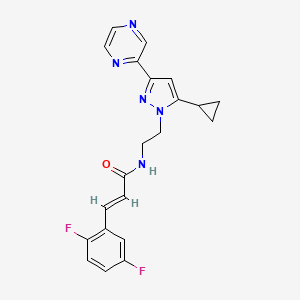
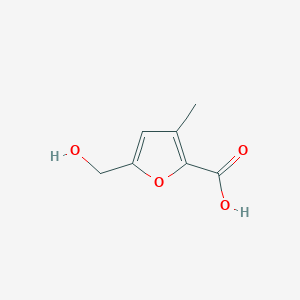
![3,4,5-trimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2848125.png)